Product packaging for cis-beta-Copaene(Cat. No.:)

cis-beta-Copaene

Cat. No.: B13434151
M. Wt: 204.35 g/mol
InChI Key: UPVZPMJSRSWJHQ-QBXMUUHRSA-N
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Description

cis-beta-Copaene (C 15 H 24 , molecular weight: 204.35 g/mol) is a tricyclic sesquiterpene hydrocarbon of significant interest in natural product and chemical ecology research . It is a double-bond isomer of the more common α-copaene, first identified in the wood of Pinus silvestris . This compound is a constituent found in various essential oil-producing plants, notably within the oleoresin of the Copaifera genus (e.g., Copaifera langsdorffii ), where it occurs alongside other sesquiterpenes like β-caryophyllene and α-humulene . Research Applications and Value: In pharmacological research, copaene derivatives and essential oils containing them are investigated for their broad spectrum of biological activities. Studies on related compounds and extracts indicate potential for antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . Research also suggests anti-inflammatory and antioxidant activities, which are valuable for exploring new therapeutic pathways . Furthermore, sesquiterpenes like this compound are of interest in cancer research for their documented antiproliferative properties . In the field of agricultural and ecological research, sesquiterpenes play a crucial role as semiochemicals. The structurally related α-copaene is a well-documented, powerful attractant for the Mediterranean fruit fly ( Ceratitis capitata ), making it a key compound for developing ecological pest management strategies, such as lure-and-kill techniques or mass trapping . The chirality of these molecules is critical to their function, with different enantiomers exhibiting distinct biological activities . This product is provided as a high-purity chemical standard to ensure reliability and reproducibility in your analytical and bioassay-based research. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR ANIMAL CONSUMPTION.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B13434151 cis-beta-Copaene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,2S)-1-methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decane

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h9,11-14H,3,5-8H2,1-2,4H3/t11?,12?,13?,14-,15-/m1/s1

InChI Key

UPVZPMJSRSWJHQ-QBXMUUHRSA-N

Isomeric SMILES

CC(C)C1CC[C@]2([C@H]3C1C2CCC3=C)C

Canonical SMILES

CC(C)C1CCC2(C3C1C2C(=C)CC3)C

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Cis Beta Copaene

Precursor Substrates in cis-beta-Copaene (B3060970) Biosynthesis

The construction of the this compound carbon skeleton relies on the sequential assembly of universal isoprenoid building blocks, leading to the formation of a central C15 substrate that undergoes the definitive cyclization reaction.

Farnesyl Pyrophosphate (FPP) as the Central Substrate

Farnesyl pyrophosphate (FPP), a C15 isoprenoid, is the direct and central precursor for the biosynthesis of all sesquiterpenes, including this compound. wikipedia.orgresearchgate.net FPP serves as the substrate for a class of enzymes called sesquiterpene synthases, which catalyze its cyclization into a vast array of structurally diverse C15 hydrocarbons. researchgate.netnih.gov The formation of this compound begins when a specific synthase binds FPP in its active site, initiating a complex series of carbocation-mediated reactions. FPP itself is a key metabolic node, branching into the synthesis of not only sesquiterpenes but also other essential molecules like sterols, carotenoids, and dolichols. wikipedia.orgnih.govresearchgate.net

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways

The ultimate building blocks for all terpenoids are the five-carbon isomers, Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP). nih.govmdpi.comfigshare.com These C5 units are synthesized through two primary and compartmentally distinct pathways in plants and some other organisms: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. nih.govfigshare.comresearchgate.net

Once synthesized, DMAPP acts as the initial substrate for chain elongation. An enzyme, farnesyl pyrophosphate synthase (FPPS), catalyzes the sequential head-to-tail condensation of two IPP molecules with one molecule of DMAPP. researchgate.net This two-step process first yields the C10 intermediate geranyl pyrophosphate (GPP), which is then further elongated with another IPP molecule to produce the C15 FPP, the immediate precursor for this compound synthesis. researchgate.netnih.gov

Sesquiterpene Synthases Catalyzing this compound Formation

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is accomplished by sesquiterpene synthases (STPSs). These enzymes are responsible for generating the immense structural diversity observed in sesquiterpenes by controlling the intricate cyclization cascade of the farnesyl cation formed from FPP. researchgate.netnih.gov

Identification and Functional Characterization of Specific Synthases (e.g., Cop4, Copu2, Copu3)

Several specific sesquiterpene synthases capable of producing β-copaene have been identified and characterized, primarily from fungal sources.

Cop4: A well-studied STPS from the fungus Coprinus cinereus, Cop4 is a catalytically promiscuous enzyme. ebi.ac.uk When expressed recombinantly, its product profile includes β-copaene, which accounts for approximately 30% of the total terpenes produced, alongside other compounds like cubebol (B1253545). nih.gov The fidelity of Cop4 can be influenced by reaction conditions such as pH. ebi.ac.uk

Copu2 and Copu3: Research on the basidiomycete Coniophora puteana led to the identification of new STPSs, including Copu2 and Copu3. nih.govnih.gov Functional characterization revealed that Copu2 is the first identified enzyme capable of the highly selective generation of β-copaene, with this compound representing 62% of its product profile. nih.gov This makes Copu2 the first exclusive β-copaene synthase discovered. nih.gov Copu3 was identified as a highly efficient cubebol synthase (75% selectivity). nih.gov

The discovery of these enzymes, particularly the highly selective Copu2, provides valuable tools for the biotechnological production of β-copaene. nih.govnih.gov

EnzymeSource OrganismMain Product(s)Selectivity for β-CopaeneReference
Cop4Coprinus cinereusδ-cadinene, β-copaene, cubebol~30% ebi.ac.uknih.gov
Copu2Coniophora puteanaβ-copaene62% nih.gov
Copu3Coniophora puteanaCubebolMinor product nih.gov

Molecular Basis of Enzymatic Catalysis

The catalytic mechanism of sesquiterpene synthases involves the ionization of the diphosphate group from FPP, a step that requires divalent metal cofactors like Mg²⁺, which are coordinated by conserved aspartate-rich motifs (e.g., DDXXD) in the enzyme's active site. nih.govnih.gov This ionization generates a series of highly reactive carbocation intermediates within the confines of the active site.

The final product of the cyclization reaction is determined by the precise three-dimensional architecture of the enzyme's active site, which guides the folding of the flexible FPP substrate and stabilizes specific carbocation intermediates, steering the reaction cascade toward a particular structural outcome. nih.govacs.org

A critical structural element influencing catalytic fidelity is the conserved H-α1 loop. nih.gov Studies on fungal synthases from Coprinus cinereus have shown that this loop moves to cap the active site after the substrate binds. nih.gov Altering this loop through site-directed mutagenesis has a significant impact on the product profile. For instance, mutations in the H-α1 loop of Cop4 markedly affected its product distribution. nih.govnih.gov This research confirms that the architecture of the active site, including dynamic elements like the H-α1 loop, plays a determinative role in controlling the complex cyclization chemistry and ensuring the catalytic fidelity of sesquiterpene synthases. nih.gov

Influence of Reaction Conditions on Enzyme Specificity

The product profile of sesquiterpene synthases can be highly sensitive to the conditions of the enzymatic reaction, particularly pH. Research on Cop4, a sesquiterpene synthase from the fungus Coprinopsis cinereus, demonstrates this phenomenon. nih.gov The fidelity of Cop4 is drastically influenced by the pH of the in vitro reaction. nih.gov Under standard conditions, Cop4 produces a mixture of sesquiterpenes, including δ-cadinene and β-copaene. However, altering the pH can render the enzyme significantly more selective. researchgate.net Both acidic (pH 5.0) and basic (pH 10.0) conditions cause Cop4 to favor the synthesis of (−)-germacrene D by promoting the deprotonation of a carbocation intermediate earlier in the cyclization pathway. nih.gov This shift dramatically alters the product ratio, highlighting the influence of the catalytic environment on the enzyme's function. nih.govresearchgate.net

EnzymeReaction ConditionMajor ProductsEffect on this compound Production
Cop4 (C. cinereus)Standard in vitroGermacrene D, Cubebol, δ-cadinene, β-copaeneProduces β-copaene as part of a complex mixture. nih.govresearchgate.net
Cop4 (C. cinereus)Acidic (pH 5.0)(−)-Germacrene D (predominantly)Selectivity shifts away from β-copaene. nih.gov
Cop4 (C. cinereus)Basic (pH 10.0)(−)-Germacrene D (predominantly)Selectivity shifts away from β-copaene. nih.gov
Mutational Analysis of Sesquiterpene Synthases Affecting Product Profiles

The product specificity of a sesquiterpene synthase is largely determined by the architecture of its active site. Mutational analysis, particularly of conserved regions like the H-α1 loop, has proven to be a powerful tool for understanding and altering enzyme function. nih.gov Studies on sesquiterpene synthases from Coprinus cinereus (Cop3, Cop4, and Cop6) have shown that targeted mutations in this loop can have a marked effect on the product profile. nih.govnih.gov

For the promiscuous Cop4 enzyme, which naturally produces β-copaene among other products, specific mutations within the H-α1 loop (e.g., H235P and N239L) led to a strong preference for synthesizing (−)-germacrene D, mimicking the effect of acidic or basic pH conditions. nih.gov Furthermore, swapping the entire H-α1 loop of the promiscuous Cop4 with that of the more selective Cop6 enzyme also influenced the product profile of Cop4. nih.govnih.gov Conversely, the product profile of the highly selective Cop6 remained largely unchanged after similar mutations. nih.gov These results confirm that the H-α1 loop plays a critical role in catalysis and product determination and can be a target for engineering enzymes with novel product specificities. nih.gov

Enzyme VariantModificationImpact on Product Profile
Cop4 (Wild-Type)NoneProduces a mixture including δ-cadinene and β-copaene. nih.gov
Cop4 H235PSite-directed mutation in H-α1 loopStrongly favors (−)-germacrene D synthesis. nih.gov
Cop4 N239LSite-directed mutation in H-α1 loopStrongly favors (−)-germacrene D synthesis. nih.gov
Cop4 with Cop6 loopH-α1 loop swapped with Cop6 enzymeProduct profile is altered. nih.govnih.gov
Cop6 (Wild-Type)NoneHighly selective for α-cuprenene. nih.gov
Cop6 with Cop4 loopH-α1 loop swapped with Cop4 enzymeProduct profile remains identical to wild-type. nih.govnih.gov

Biogenetic Cyclization Mechanisms Leading to this compound

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound involves a series of precisely controlled cyclization and rearrangement reactions.

Initial Cyclization from Farnesyl Cations

The biosynthesis of virtually all sesquiterpenes begins with the ionization of farnesyl pyrophosphate (FPP). nih.gov The enzyme, a sesquiterpene synthase, facilitates the removal of the diphosphate group, generating a farnesyl cation. researchgate.netnih.gov For the formation of cadinane-type sesquiterpenes like β-copaene, this process often involves an initial 1,10-ring closure of a cis-farnesyl cation intermediate. researchgate.netresearchgate.net This initial cyclization is the committed step that channels the substrate into a cascade of further transformations. nih.gov

Involvement of Specific Carbocation Intermediates (e.g., cis-Germacradienyl Cation)

Following the initial cyclization of the farnesyl cation, the reaction proceeds through a series of highly reactive carbocation intermediates. The formation of the cadinane (B1243036) skeleton, the core structure of β-copaene, is believed to proceed via a germacradienyl cation intermediate. wjarr.com Enzymes such as Cop4, which are known to produce β-copaene, also generate significant amounts of germacrene D under certain conditions. researchgate.net Germacrene D is the neutral olefin derived from the deprotonation of the germacradienyl cation. This shared biosynthetic capability strongly suggests that the germacradienyl cation is a key branching point in the reaction pathway, which can then undergo further cyclization to form the bicyclic cadinenyl cation, the immediate precursor to the copaene (B12085589) framework.

Rearrangement Cascades and Stereochemical Control

The final steps in the formation of this compound involve a complex series of intramolecular reactions known as rearrangement cascades. nih.gov20.210.105 Starting from the cadinenyl cation intermediate, a final ring closure through an intramolecular SN2-type reaction forms the distinctive tricyclic skeleton of the copaene molecule. This cascade is often accompanied by hydride shifts that position the positive charge at specific locations, guiding the subsequent bond formations. researchgate.net The enzyme's active site plays a crucial role throughout this process, acting as a template that folds the flexible farnesyl substrate into a specific conformation. This templating effect stabilizes specific carbocation intermediates and transition states, thereby exerting strict stereochemical control over the reaction and ensuring the formation of the correct this compound isomer. nih.gov

Biotechnological Approaches for this compound Production

Given its use as a flavor and fragrance additive, there is significant interest in developing sustainable and scalable methods for producing β-copaene. nih.gov Biotechnological production using engineered microorganisms offers a promising alternative to chemical synthesis or extraction from natural sources. nih.govnih.gov

Researchers have successfully identified and characterized novel sesquiterpene synthases for this purpose. By mining the genome of the basidiomycete Coniophora puteana, two enzymes, designated Copu2 and Copu3, were identified and expressed in an engineered Escherichia coli host. nih.gov The Copu2 enzyme was identified as the first exclusive β-copaene synthase, demonstrating remarkable product selectivity, with β-copaene accounting for 62% of all terpenoid products. nih.govnih.gov In combination with an optimized microbial production system, this approach yielded a product titer of 215 mg/L of β-copaene. nih.gov This level of selectivity and productivity exceeds previously published data and represents a significant step towards the economically viable bio-production of β-copaene. nih.govnih.gov

EnzymeSource OrganismProduction HostPrimary ProductProduct SelectivityReported Titer
Copu2Coniophora puteanaE. coliβ-Copaene62%215 mg/L nih.govnih.gov
Copu3Coniophora puteanaE. coliCubebol75%497 mg/L nih.govnih.gov
Cop4Coprinopsis cinereusE. coliβ-Copaene / Cubebol30% / 10%Not specified nih.gov

Heterologous Expression in Microbial Hosts (e.g., Escherichia coli)

The cornerstone of producing a plant- or fungal-derived sesquiterpene in a microbe is the successful expression of a functional terpene synthase, the enzyme that converts the universal precursor farnesyl pyrophosphate (FPP) into the specific terpene skeleton. For β-copaene, a key enzyme is β-copaene synthase.

Researchers have identified and characterized several sesquiterpene synthases from various organisms that can be expressed in Escherichia coli. A notable example is the characterization of six sesquiterpene synthases from the basidiomycete Coprinus cinereus, which were functionally expressed in E. coli. nih.gov Among these, the enzyme Cop4 was identified as a synthase whose product profile includes β-copaene. nih.govnih.gov When the gene for Cop4 was cloned and expressed in E. coli, the microbial cells were able to produce a mixture of sesquiterpenes, including β-copaene, β-cubebene, sativene, and cubebol, from the cell's native FPP pool. nih.gov This demonstrates the feasibility of using E. coli as a host for producing copaene isomers.

The process of heterologous expression typically involves:

Gene Identification and Synthesis : Identifying the gene encoding the desired synthase (e.g., β-copaene synthase) from a source organism. Often, the gene sequence is optimized for codon usage in E. coli to improve protein expression levels. lbl.govplos.org

Vector Construction : Cloning the optimized synthase gene into an expression vector, such as a pET-series plasmid, under the control of a strong, inducible promoter (e.g., the T7 promoter). nih.govplos.org

Host Transformation : Introducing the expression vector into a suitable E. coli strain, such as BL21(DE3), which is engineered for high-level protein expression. nih.govplos.org

Cultivation and Induction : Growing the recombinant E. coli and inducing gene expression, leading to the synthesis of the terpene synthase, which then converts endogenous FPP into the target sesquiterpene.

Many terpene synthases exhibit catalytic promiscuity, meaning they can produce multiple products from a single FPP substrate. For instance, the Cop4 synthase from C. cinereus produces δ-cadinene as its major product but also synthesizes significant amounts of other sesquiterpenes, including β-copaene. nih.govnih.gov Similarly, the CubA synthase from Psilocybe cubensis, when expressed in E. coli, was shown to be a multi-product synthase generating cubebol, β-copaene, δ-cadinene, and germacrene D. researchgate.net This characteristic is a critical consideration in developing a microbial strain for the specific production of this compound.

Sesquiterpene SynthaseSource OrganismMicrobial HostMajor ProductsReference
Cop4Coprinus cinereusE. coliδ-Cadinene, β-Copaene, Cubebol, Sativene nih.gov
α-Copaene SynthasePiper nigrumE. coliα-Copaene researchgate.net
CubAPsilocybe cubensisE. coliCubebol, β-Copaene, δ-Cadinene, Germacrene D researchgate.net
Cop3Coprinus cinereusE. coliα-Muurolene nih.gov

Natural Occurrence and Distribution of Cis Beta Copaene

Occurrence in Plant Species

The compound is widely distributed across numerous plant families, often as a constituent of the aromatic essential oils produced by these species.

Cis-beta-copaene (B3060970) has been identified in a diverse range of botanical families, highlighting its broad distribution.

Myrtaceae: This family, known for its aromatic species, features this compound in the essential oils of various genera. It has been reported in species such as Myrciaria floribunda and Eugenia patrisii. nih.govnih.gov

Piperaceae: The pepper family is another significant source. The compound is a known volatile in the leaves of several Piper species, including Piper anonifolium. csic.es A broader analysis of the Piperaceae family confirms that copaene (B12085589) isomers are characteristic compounds within the Piper genus. researcher.liferesearchgate.net

Annonaceae: Various species within this family, such as Guatteria diospyroides, have been found to produce this compound as a minor component of their leaf essential oils. acgpubs.org It is also noted in other genera of the family. nih.gov

Lamiaceae: In the mint family, this compound is a notable constituent. For example, the essential oil of Lamium flexuosum from Sicily was found to be particularly rich in β-copaene (16.9%). tandfonline.com It has also been detected in the oils of various Stachys and Salvia species. nist.govtechscience.com

Table 1: Examples of Plant Families and Genera Containing this compound

FamilyGenusSpecies ExampleCitation(s)
MyrtaceaeEugeniaEugenia patrisii nih.gov
MyrciariaMyrciaria floribunda nih.gov
PiperaceaePiperPiper anonifolium csic.es
AnnonaceaeGuatteriaGuatteria diospyroides acgpubs.org
LamiaceaeLamiumLamium flexuosum tandfonline.com
StachysNot specified nist.gov
SalviaSalvia microphylla techscience.com

The localization of this compound varies within an individual plant, with concentrations differing across its organs.

Essential Oils: The most common source of this compound is the essential oil, a complex mixture of volatile compounds. It is a component of essential oils extracted from the aerial parts of plants like Lamium flexuosum. tandfonline.com

Leaves: Leaves are a primary site for the biosynthesis and storage of this compound. It has been identified in the leaf oils of Myrcianthes storkii (Myrtaceae), Guatteria species (Annonaceae), and various species within the Piperaceae family. csic.esacgpubs.orgscielo.sa.cr

Roots: The compound is not limited to the aerial parts of plants. The essential oil from the roots of Copaifera officinalis has been shown to contain sesquiterpenes, and related copaene isomers have been found in the roots of other plants. najah.edu

Twigs and Floral Buds: In Myrcianthes storkii, α-copaene, a closely related isomer, was found in the twig essential oil, while the floral buds also contained a complex terpenoid profile. scielo.sa.cr This suggests that this compound may also be present in these tissues in other species.

Table 2: Distribution of this compound Across Plant Organs

Plant OrganFindingPlant Example(s)Citation(s)
Essential OilsA common constituent of the overall volatile profile.Lamium flexuosum tandfonline.com
LeavesFrequently detected in essential oils extracted from leaves.Myrcianthes storkii, Guatteria spp. acgpubs.orgscielo.sa.cr
RootsFound in the essential oils of root tissues.Copaifera officinalis (related sesquiterpenes) najah.edu
TwigsPresent in the volatile profile of woody tissues.Myrcianthes storkii (as α-copaene) scielo.sa.cr

The production of this compound and other secondary metabolites is dynamic and can be significantly affected by the plant's environment and geographic origin. Abiotic stress factors related to climate change, such as drought, temperature, and light intensity, are known to alter the chemical profile of essential oils in families like Lamiaceae. researchgate.netnih.gov For instance, studies on Thymus species have shown that environmental factors can significantly affect essential oil yields. hu.edu.jo Similarly, research on Schinus molle has demonstrated that the chemical composition of its essential oil can vary with the seasons. sbq.org.br The emission of related sesquiterpenes, such as α-copaene, from tomato shoots has been shown to follow a diurnal pattern, suggesting a dependency on light. copernicus.org These findings indicate that the quantity and even the presence of this compound in a given plant can be highly variable.

Occurrence in Fungal Species

In addition to plants, various fungal species, particularly within the Basidiomycota phylum, are capable of synthesizing this compound.

This compound is a product of fungal secondary metabolism. Research has identified several species that produce this sesquiterpene.

Cerrena unicolor : This white-rot fungus is known to possess sesquiterpene cyclases, the enzymes responsible for producing compounds like this compound. mdpi.com

Coniophora puteana : Recombinant synthases from this brown-rot fungus have been shown to efficiently and selectively produce β-copaene when expressed in E. coli. mdpi.com

Psilocybe cubensis : Chromatographic analysis of the mature carpophores (fruiting bodies) of this mushroom led to the detection of β-copaene. researchgate.net

Coprinopsis cinereus : This inky cap fungus possesses a β-copaene synthase enzyme (Cop4), which catalyzes the formation of β-copaene from farnesyl diphosphate (B83284). nih.govwikipedia.orguniprot.org

Table 3: Examples of Fungal Species Producing this compound

PhylumSpeciesFindingCitation(s)
BasidiomycotaCerrena unicolorProduces sesquiterpene cyclases. mdpi.com
BasidiomycotaConiophora puteanaSynthases from this fungus produce β-copaene. mdpi.com
BasidiomycotaPsilocybe cubensisDetected in the mature fruiting body. researchgate.net
BasidiomycotaCoprinopsis cinereusContains a specific β-copaene synthase enzyme. nih.govwikipedia.orguniprot.org

The suite of volatile terpenes produced by a fungus can be considered its chemical fingerprint and varies considerably between species. Comparative analyses of these profiles are valuable for understanding fungal metabolism and taxonomy. The basidiomycete Coprinopsis cinereus has been shown to possess a diversity of sesquiterpene synthases, with one enzyme, Cop4, producing multiple products including δ-cadinene as the major product and β-copaene as a minor one. nih.gov In contrast, synthases from Coniophora puteana can be highly selective for β-copaene. mdpi.comnih.gov This demonstrates that even within the same phylum, the enzymatic machinery for terpene production is diverse, leading to distinct volatile bouquets. These differences in metabolic end-products reflect the unique evolutionary and ecological niches occupied by different fungal species.

Comparative Analysis of this compound Content Across Diverse Biological Sources

This compound is a sesquiterpene hydrocarbon found in the essential oils of a wide array of plant species. Its presence and concentration can vary significantly depending on the plant, the specific part of the plant, geographical location, and even the extraction method used. This section provides a comparative analysis of this compound content across various biological sources based on scientific research.

Research into the chemical composition of essential oils has identified this compound in numerous plant families. For instance, a study on the essential oils of three Beilschmiedia species revealed the presence of cis-beta-guaiene, a related sesquiterpene. oup.com In another analysis, the essential oil from the leaves of Combretum albidum was found to contain beta-copaene as a minor constituent. researchgate.net

The concentration of this compound can also differ between various parts of the same plant. For example, in a study of Kielmeyera coriacea, the inner bark essential oil was primarily composed of sesquiterpene hydrocarbons, with alpha-copaene being one of the major components at 14.9%. nih.gov

Different species within the same genus can also exhibit considerable variation in their essential oil profiles. An analysis of several Piper species from the Peruvian Amazonia showed that the essential oil of Piper anonifolium contained (-)-β-copaene at a concentration of 5.8%. csic.es Similarly, a study of Zanthoxylum rhetsa mentioned that the seed essential oil contains β-copaene as one of its components. researchgate.net

The method of extraction can also influence the detected amount of this compound. A study on Eryngium planum volatiles found that ultrasound-assisted hydrodistillation yielded an essential oil containing 11.97% of β-copaene, while headspace solid-phase microextraction of the same plant material showed a lower concentration of 4.61%. researchgate.net

Furthermore, the geographical origin and environmental conditions can play a role in the chemical composition of essential oils. A comparative analysis of Baccharis species collected from different locations in Bolivia demonstrated variations in their essential oil profiles, with some compounds being present in significant amounts in all samples. redalyc.org In a study on Solidago species, β-copaene was among the prominent sesquiterpenes found, with its content varying between different species and even between the leaves and inflorescences of the same species. mdpi.com For instance, in Solidago virgaurea inflorescence essential oils, β-copaene was a main compound, with concentrations ranging from 5.3% to 21.2%. mdpi.com

The following table provides a summary of the this compound content found in various biological sources as reported in scientific literature.

Interactive Data Table: this compound Content in Various Biological Sources

Biological SourcePlant PartReported Content (%)Reference
Piper anonifoliumAerial Parts5.8 csic.es
Piper reticulatumAerial Parts4.6 csic.es
Eryngium planum (UAHD)-11.97 researchgate.net
Eryngium planum (HS-SPME)-4.61 researchgate.net
Solidago virgaureaInflorescences5.3 - 21.2 mdpi.com
Kielmeyera coriaceaInner Bark14.9 (as alpha-copaene) nih.gov
Basilicum polystachyonLeaf5.81 (as alpha-copaene) vjs.ac.vn
Basilicum polystachyonFlower5.77 (as alpha-copaene) vjs.ac.vn
Diplosthephium juniperinum-8.26 (as alpha-copaene) mdpi.com

Ecological and Biological Roles of Cis Beta Copaene

Role in Plant Defense Mechanisms

Plants have developed sophisticated defense systems that can be either constitutive (always present) or induced (activated in response to an attack). tesisenred.netnih.gov These defenses include the production of toxic chemicals and the release of volatile organic compounds (VOCs) to repel herbivores or attract their natural enemies. mdpi.comnih.gov Cis-beta-copaene (B3060970) is a key player in these defensive chemical arsenals.

When attacked by herbivores, plants release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). mdpi.comfrontiersin.org This release is a critical indirect defense mechanism. nih.gov this compound is frequently a component of these HIPV bouquets. For example, sweet potato leaves infested with Spodoptera littoralis (tobacco cutworm) release a complex blend of volatiles that includes α-copaene. mpg.de Similarly, maize roots attacked by the rootworm Diabrotica balteata emit a distinct profile of HIPVs containing copaene (B12085589). nih.gov

These volatile signals serve multiple purposes. They can act as a warning to neighboring plants, priming their defenses for a potential upcoming attack. frontiersin.org More significantly, they attract natural enemies of the attacking herbivores, such as predators and parasitoids. mdpi.commdpi.com For instance, induced volatile emissions from oak saplings, which can include α-copaene, have been associated with the attraction of certain parasitoid species. mdpi.com This tritrophic interaction—involving the plant, the herbivore, and the herbivore's natural enemy—is a cornerstone of plant defense strategy, and this compound is an important chemical mediator in this process. mdpi.com

Table 1: Examples of Plants Emitting Copaene in Response to Herbivory

Plant Species Herbivore Induced Volatile Containing Copaene Reference
Maize (Zea mays) Diabrotica balteata (Banded cucumber beetle) α-Copaene nih.gov
Sweet Potato (Ipomoea batatas) Spodoptera littoralis (Tobacco cutworm) α-Copaene mpg.de

The production and emission of defense-related volatiles like this compound are tightly regulated by complex plant hormone signaling networks. unimi.it The jasmonic acid (JA) pathway is a central regulator of defenses against chewing insects and necrotrophic pathogens. biorxiv.orgresearchgate.net When a plant is wounded by an herbivore, jasmonate levels, particularly the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), increase. nih.gov This triggers a signaling cascade that activates transcription factors, such as MYC2, leading to the expression of defense genes, including those for terpene synthases. oup.com

Research has shown that the application of methyl jasmonate (MeJA), a derivative of jasmonic acid, can induce the expression of genes responsible for producing sesquiterpenes. mdpi.comoup.com In Arabidopsis thaliana, the transcription factor MYC2, a key component of the JA signaling pathway, directly binds to the promoters of sesquiterpene synthase genes, activating their expression and leading to the emission of compounds like (E)-β-caryophyllene. oup.com While direct evidence specifically linking this compound synthesis to the MYC2 transcription factor is specific, the general mechanism by which jasmonates induce terpene synthesis is well-established. biorxiv.orgoup.com The induction of copaene in maize and other plants upon herbivory is a clear indicator of its integration into these JA-mediated defense responses. nih.govmdpi.com

Interactions with Insect Species

The role of this compound extends beyond general plant defense, encompassing specific and nuanced interactions with various insect species where it can act as both a deterrent and an attractant.

Some studies have evaluated the repellent properties of essential oils where copaene is a listed component. mdpi.com The effectiveness can sometimes be dose-dependent, with high concentrations of an essential oil acting as a repellent, while lower concentrations may have no effect or even become attractive. tandfonline.com Research on essential oils from Croton species, which contain β-caryophyllene as a major component alongside other terpenes, has shown both toxic and repellent properties against the two-spotted spider mite, Tetranychus urticae. ms-editions.cl

In contrast to its repellent properties, α-copaene is a powerful attractant for certain insect species, a characteristic that can be exploited in pest management strategies. mdpi.comslu.se The most well-documented case is its role as a potent male-only attractant for the Mediterranean fruit fly, Ceratitis capitata (Medfly), a major agricultural pest. mdpi.comresearchgate.net This attraction is so strong that α-copaene isolated from clove oil has been found to be five to six times more attractive to Medfly males than the commercial lure, trimedlure. mdpi.com

Table 2: Insect Species Interactions with Copaene Isomers

Insect Species Isomer Type of Interaction Application/Significance Reference
Ceratitis capitata (Mediterranean fruit fly) α-Copaene Attractant (Kairomone) for males Used in baited traps for pest monitoring and control. mdpi.comresearchgate.net
Tribolium castaneum (Red flour beetle) Dihydro-cis-α-copaene-8-ol (in essential oil) Repellent / Toxic Component of essential oils with potential for stored product protection. researchgate.net
Lasioderma serricorne (Cigarette beetle) Dihydro-cis-α-copaene-8-ol (in essential oil) Repellent / Toxic Component of essential oils with potential for stored product protection. researchgate.net

in Plant-Plant Interactions

Allelopathy is a biological phenomenon where one plant influences the growth, germination, and development of neighboring plants through the release of chemical compounds, known as allelochemicals. interesjournals.orgfrontiersin.org This chemical interference is a component of plant competition and can be either beneficial or detrimental to the affected plants. interesjournals.orgnih.gov Allelochemicals are found in various plant tissues, including leaves, roots, and stems, and are released into the environment through processes like volatilization, root exudation, and decomposition of plant litter. frontiersin.orgnih.gov Among the diverse array of allelochemicals, terpenes and their derivatives play a significant role in mediating these interactions. frontiersin.org

Suppression of Neighboring Plant Germination and Growth

The volatile nature of sesquiterpenes like this compound allows them to be released into the atmosphere and soil, potentially impacting the germination and early development of competing plant species. frontiersin.orgnih.gov While research often focuses on essential oil mixtures, specific compounds have been identified for their phytotoxic activities.

For instance, the essential oil of Lantana camara contains various compounds, including copaene isomers, that are implicated in its invasive success. mdpi.com While some compounds in Lantana camara are noted for their insecticidal properties, others are recognized for their ability to suppress the germination and growth of neighboring plants. mdpi.comresearchgate.net Similarly, the essential oil from the invasive weed Sphagneticola trilobata, which is noted for its potent antimicrobial and competitive abilities, contains copaene among its volatile organic compounds (VOCs). nih.gov

Studies on the allelopathic effects of essential oils containing copaene isomers have demonstrated their potential to inhibit plant growth. The essential oil of Cyperus rotundus, which includes α-copaene, has been observed to affect the development of other plants. Although its impact on seed germination of Mimosa pudica and Senna obtusifolia was minimal, it significantly inhibited root and hypocotyl development. nih.gov This suggests that the primary allelopathic effect may occur during post-germination stages, affecting seedling establishment and vigor.

Table 1: Allelopathic Effects of Essential Oils Containing Copaene Isomers on Plant Growth

Plant SourceActive Compound MentionedTarget PlantObserved EffectsReference
Cyperus rotundusα-Copaene (in steam essential oil)Mimosa pudica, Senna obtusifoliaLow inhibition of germination (<20%), but greater inhibition of root and hypocotyl development. nih.gov
Lantana camaraβ-Caryophyllene, among othersNeighboring competitive plant speciesInhibition of germination and growth. mdpi.com
Sphagneticola trilobataCopaeneCompeting floraContributes to invasion success through potent antimicrobial and allelopathic effects. nih.gov
Ailanthus altissimaVolatile Organic Compounds (VOCs)Bidens pilosaSignificantly reduced total germination and germination speed in a dose-dependent manner. mdpi.com

Chemical Mediation of Interference Competition

Interference competition, which includes allelopathy, is a key factor in structuring plant communities. frontiersin.org Plants can release VOCs that act as signals to detect competitors and initiate physiological responses to enhance their competitive ability, even before direct competition for resources like light and nutrients begins. nih.gov

The release of volatile terpenes, such as isomers of copaene, from the leaves and roots of plants is a strategy to exert influence over the surrounding environment. frontiersin.orgnih.gov These compounds can accumulate in the soil and air around the plant, creating a chemical zone that can be unfavorable for the establishment and growth of other plants. frontiersin.orgnih.gov For example, volatile terpenes released by Salvia leucophylla have been shown to inhibit the growth of annual grassland species, thereby influencing the spacing and composition of the plant community. nih.gov

The mechanism of action for these allelochemicals can involve the disruption of fundamental physiological processes in the target plant, such as inhibiting cell division and elongation, altering membrane permeability, or interfering with metabolic pathways essential for growth. interesjournals.org The continuous release of these compounds from an allelopathic plant helps in maintaining its dominance in an ecosystem. interesjournals.org

Symbiotic and Antagonistic Microbial Interactions

This compound and its isomers are also involved in complex interactions with microorganisms in the environment, which can be either antagonistic (inhibitory) or symbiotic (mutually beneficial). frontiersin.orgnih.gov These interactions are mediated by the chemical properties of the compound and play a role in shaping microbial communities in the plant's vicinity, particularly in the rhizosphere (the soil region around plant roots). nih.govfrontiersin.org

Microbial volatiles are known to act as infochemicals that can affect the behavior and gene expression of other microorganisms, or as tools in interference competition to suppress or eliminate rivals. frontiersin.org The production of a wide array of volatile compounds by soil microorganisms themselves contributes to the complexity of these interactions. frontiersin.org

Antagonistic Microbial Interactions

Several studies have highlighted the antimicrobial properties of essential oils rich in sesquiterpenes, including various copaene isomers. These oils can inhibit the growth of a range of bacteria and fungi, including plant pathogens.

For example, essential oils extracted from Callistemon rigidus, which contain trans-beta-copaene, have demonstrated significant inhibitory activity against both Gram-negative and Gram-positive bacteria. nih.gov Copaiba oil, which has α-copaene as a major constituent, has also been noted for its antimicrobial effects, which can alter soil microbial respiration rates. redalyc.org Furthermore, the essential oil of Lantana camara, containing compounds like β-caryophyllene and germacrene-D, has been shown to suppress the growth of pathogenic fungi such as Fusarium oxysporum and Fusarium solani. mdpi.com

Table 2: Antimicrobial Activity of Essential Oils Containing Copaene Isomers

Plant/Oil SourceActive Compound MentionedTarget MicroorganismsObserved EffectsReference
Callistemon rigidustrans-β-CopaeneE. coli, S. viridans, MRSASignificant inhibitory activity. nih.gov
Copaiba Oilα-CopaeneSoil bacteriaAntimicrobial effects leading to increased soil respiration at higher concentrations. redalyc.org
Lantana camaraβ-Caryophyllene, Germacrene-DFusarium oxysporum, Fusarium solaniSuppression of fungal growth. mdpi.com

Symbiotic Microbial Interactions

Beyond antagonism, there is evidence of more complex, and potentially symbiotic, relationships involving copaenes and microbes. A fascinating example is the biotransformation of sesquiterpenes by root-associated bacteria. Research has shown that when bacteria associated with the roots of vetiver grass are exposed to the sesquiterpene cuparene, they are capable of producing a variety of other sesquiterpenes, including β-copaene, β-bourbonene, and δ-cadinene. nih.govfrontiersin.org

This biotransformation indicates that soil microbes can metabolize plant-derived compounds, altering the chemical landscape of the rhizosphere. nih.govfrontiersin.org Such interactions could be symbiotic if the newly synthesized compounds provide a benefit to the plant, such as enhanced defense against pathogens or herbivores. The ability of rhizobacteria to produce and modify volatile compounds highlights their role in mediating plant interactions with their environment. nih.gov

Advanced Methodologies for Analysis and Characterization of Cis Beta Copaene

Isolation and Purification Techniques

The initial step in studying a specific compound from a natural source is its separation from a multitude of other components. This is particularly challenging for essential oils, which are complex volatile mixtures.

Chromatographic Separation Methods

Chromatography is a cornerstone of chemical separation, and various methods are employed to isolate cis-beta-copaene (B3060970).

Column Chromatography: This technique is a fundamental method for the purification of compounds from a mixture. For instance, open column chromatography using silica (B1680970) gel with a non-polar eluent like hexane (B92381) has been successfully used to separate copaene (B12085589) isomers. mdpi.com The separation is based on the differential adsorption of the components onto the stationary phase (silica gel) and their elution with the mobile phase (hexane).

Preparative High-Performance Liquid Chromatography (HPLC): For higher purity and more efficient separation, preparative HPLC is often utilized. This method employs a high-pressure pump to pass the solvent through a column packed with a stationary phase. In the case of copaene isolation, a LiChrosorb Si 60 column has been used with hexane as the mobile phase, achieving a purity of 99.5% for α-copaene, a closely related isomer. mdpi.com HPLC is particularly effective for separating non-volatile and thermally unstable compounds. chiralpedia.com Modern purification strategies for volatile sesquiterpenes, including copaene isomers, often involve a combination of partitioning and chromatographic steps, including reversed-phase preparative HPLC, to achieve high purity for subsequent structural analysis. tandfonline.com

Chromatographic Method Stationary Phase Mobile Phase Purity Achieved (for related isomers) Reference
Open Column ChromatographySilica gel (63–200 µm)Hexane99% (for α-copaene) mdpi.com
Preparative HPLCLiChrosorb Si 60 (7 µm)Hexane99.5% (for α-copaene) mdpi.com

Fractional Distillation of Complex Essential Oil Mixtures

Fractional distillation is a powerful technique for separating components of a liquid mixture based on their different boiling points. nih.gov When dealing with essential oils, this method can be used to enrich certain fractions with specific compounds like this compound. scielo.brresearchgate.net

The process involves heating the essential oil mixture, causing the more volatile components to vaporize first. These vapors then travel up a fractionating column, where they cool, condense, and are collected. By carefully controlling the temperature, different fractions can be collected at different points in the process. nih.gov For instance, fractional distillation of de-eugenolyzed clove essential oil has been shown to yield fractions with a higher concentration of α-copaene. mdpi.com Similarly, vacuum fractional distillation of essential oils from Cymbopogon winterianus and Schinus molle has been used to obtain fractions with varying compositions, including those containing β-copaene. scielo.br This technique is particularly useful for separating thermally sensitive compounds as the application of a vacuum lowers the boiling points of the components. nih.gov

Structural Elucidation and Stereochemistry Determination

Once a pure sample of this compound is obtained, the next critical step is to determine its precise chemical structure and the spatial arrangement of its atoms (stereochemistry). numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. numberanalytics.comhyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of a molecule.

1D NMR (¹H and ¹³C): One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton. acenet.edu For the structural confirmation of β-copaene produced by recombinant E. coli, NMR spectra were recorded in deuterated benzene (B151609) (C₆D₆). nih.gov

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques provide more detailed connectivity information. acenet.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. hyphadiscovery.comacenet.edu

HMBC (Heteronuclear Multiple Bond Coherence) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure. hyphadiscovery.comacenet.edu

The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. numberanalytics.comacenet.edu

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile compounds like those found in essential oils. sciencepub.net In GC-MS, the sample is first separated by gas chromatography and then the individual components are analyzed by a mass spectrometer. The retention time from the GC and the mass spectrum from the MS are used to identify the compounds. For β-copaene, the mass spectrum shows a parent ion at m/z 204, corresponding to its molecular weight, and characteristic daughter ions at m/z 105 and 161. nih.govresearchgate.net GC-MS has been used to identify cis-β-copaene in the essential oils of various plants, including Eryngium planum and Torreya grandis. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a powerful tool for confirming the molecular formula of an unknown compound.

Mass Spectrometry Technique Information Obtained Key Findings for β-Copaene Reference
Gas Chromatography-Mass Spectrometry (GC-MS)Molecular weight and fragmentation patternParent ion at m/z 204; major daughter ions at m/z 105, 161 nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight and elemental compositionConfirms the molecular formula C₁₅H₂₄ nist.gov

Enantiomeric Purity Assessment using Chiral Gas Chromatography

Chiral gas chromatography (GC) is an essential technique for separating enantiomers, which are non-superimposable mirror-image molecules that often exhibit different biological activities. The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These phases are typically derivatives of cyclodextrins, which create a chiral environment where enantiomers can interact differently, leading to different retention times. elementlabsolutions.comgcms.czsigmaaldrich.com

For the analysis of copaene enantiomers, specialized chiral columns are employed. For instance, a trifluoroacetyl gamma-cyclodextrin (B1674603) (G-TA) column has been successfully used to separate α-copaene enantiomers. mdpi.com The conditions for such a separation can involve a specific temperature program, such as an initial temperature of 80°C held for 60 minutes, followed by a ramp of 1°C per minute up to 170°C, using helium as the carrier gas. mdpi.com This methodology allowed for the determination of the enantiomeric distribution of α-copaene isolated from de-eugenolyzed clove oil, revealing a composition of 62.37% of the (-) enantiomer and 37.63% of the (+) enantiomer. mdpi.com

The selection of the appropriate chiral stationary phase is crucial for achieving baseline separation of the enantiomers. Various cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are available and offer different selectivities for a range of chiral compounds, including terpenes. elementlabsolutions.comgcms.czrestek.com The stability of these columns is also a key factor, with some demonstrating consistent performance for over 250 injections without a significant loss of resolution. gcms.cz

The enantiomeric distribution of terpenes can vary significantly depending on the natural source. For example, in an analysis of Juniperus oxycedrus essential oil using a chiral column (HP-chiral-20B), twelve chiral compounds were detected, with the (+)-enantiomeric forms of α-pinene and bornyl acetate (B1210297) being predominant. jmaterenvironsci.com This highlights the importance of enantioselective analysis in the chemical profiling of natural products.

Table 1: Chiral Gas Chromatography Columns for Enantiomeric Separation

Column TypeStationary PhaseCommon ApplicationsReference
MEGA-DEX DMP Beta2,3-di-O-methyl-6-O-TBDMS-beta-cyclodextrin in SE-52Chiral separation of compounds like α-copaene mega.mi.it
Rt-βDEXsa2,3-di-acetoxy-6-O-tert-butyl dimethylsilyl beta cyclodextrin (B1172386) in 14% cyanopropylphenyl/86% dimethyl polysiloxaneUnique selectivity for esters, lactones, and other flavor components restek.com
HP-chiral-20B20% β-cyclodextrin in 35% phenyl methyl polysiloxaneEnantiomeric distribution of chiral compounds in essential oils jmaterenvironsci.com
G-TATrifluoroacetyl gamma-cyclodextrinEnantiomeric separation of α-copaene mdpi.com

Quantitative Analysis and Profile Fingerprinting

Quantitative analysis and chemical fingerprinting are vital for the quality control of natural products containing this compound. These methods help to determine the concentration of specific compounds and to create a characteristic chemical profile of a sample.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile and semi-volatile organic compounds like sesquiterpenes. sigmaaldrich.com The flame ionization detector is mass-sensitive and its response is proportional to the mass of carbon atoms passing through it, making it an excellent choice for quantification. sigmaaldrich.com

A validated GC-FID method has been developed for the quantification of key sesquiterpenes, including α-copaene and β-caryophyllene, in copaiba oils. researchgate.netnih.govoup.com This method typically involves dissolving the oil sample in a solvent like hexane, adding an internal standard (such as 1,2,4,5-tetramethylbenzene), and injecting an aliquot into the GC system. researchgate.net The use of a capillary column, such as one coated with 5% phenyl-methylsiloxane (e.g., HP-5), allows for the separation of the individual components. researchgate.net

Validation studies for such methods have demonstrated good linearity over a specific concentration range, with acceptable limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov For instance, a validated method for terpenes in Cannabis sativa showed linearity from 1-100 μg/mL with a correlation coefficient (r²) greater than 0.99 for all analyzed terpenes. nih.gov The LOD and LOQ were found to be 0.3 and 1.0 μg/mL, respectively. nih.gov The repeatability and intermediate precision of these methods are typically assessed by calculating the relative standard deviation (RSD), which should ideally be less than 10%. researchgate.netnih.gov

The integration of chromatographic separation with spectroscopic detection, often referred to as a hyphenated technique, provides a powerful tool for both qualitative and quantitative analysis. chemijournal.com Gas chromatography-mass spectrometry (GC-MS) is a prime example, combining the separation power of GC with the identification capabilities of MS. mdpi.com This is particularly useful for complex mixtures like essential oils where co-elution of compounds is common. mdpi.com

For the analysis of this compound and other terpenoids, GC-MS allows for the tentative identification of compounds by comparing their mass spectra with those in spectral libraries (e.g., NIST). nih.govnih.gov Further confirmation is achieved by comparing their retention indices with literature values. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS) offers even greater resolving power for extremely complex samples. mdpi.comlcms.cz In GC×GC, two columns with different selectivities are coupled, providing an orthogonal separation that can resolve many co-eluting peaks found in one-dimensional GC. mdpi.comlcms.cz This technique has been shown to significantly increase the number of identified compounds in essential oils compared to conventional GC-MS. mdpi.com

The combination of GC-FID and GC-MS in a single analysis, using a detector splitting system, allows for simultaneous quantification (FID) and identification (MS) from a single injection. shimadzu.com This integrated approach is highly efficient for the quality control of products like essential oils, enabling the confirmation of chromatogram shapes with the FID and the qualitative analysis of unknown peaks with the MS. shimadzu.com

Table 2: Research Findings on the Analysis of Copaene and Related Sesquiterpenes

TechniqueAnalyte(s)MatrixKey FindingsReference
GC-FIDα-Copaene, β-Caryophyllene, α-HumuleneCopaiba OleoresinsValidated method with linearity in the range of 0.10-18.74 mM and RSD lower than 10%. researchgate.net
GC-FID10 major terpenesCannabis sativaValidated method with linearity from 1-100 μg/mL (r² > 0.99) and LOD of 0.3 μg/mL. nih.gov
GC-MSβ-Caryophyllene, α-Copaene, etc.Copaiba Oil-ResinIdentified six characteristic compounds and used PCA to detect adulteration. nih.gov
GC×GC-MSVolatile constituentsVarronia curassavica Essential OilIdentified 135 constituents, a three-fold improvement over 1D-GC. mdpi.com
Chiral GCα-Copaene enantiomersDe-eugenolyzed Clove OilDetermined enantiomeric ratio of 62.37% (-) and 37.63% (+). mdpi.com

Chemical Synthesis and Derivatization of Cis Beta Copaene

Total Synthesis Approaches to cis-beta-Copaene (B3060970) and its Isomers

The construction of the compact and stereochemically rich tricyclo[4.4.0.02,7]decane skeleton of copaenes has been the subject of numerous synthetic efforts. These endeavors have showcased a variety of strategic approaches, from linear sequences to more convergent designs, and have been pivotal in advancing stereoselective reaction methodologies.

A significant advancement in the synthesis of β-copaene was reported by Snider and coworkers, who developed a concise route featuring an intramolecular [2+2] cycloaddition of a vinylketene. This strategy, while not strictly convergent in the sense of coupling two large fragments, embodies principles of efficiency by rapidly assembling the complex core in a single step from a relatively simple acyclic precursor.

Synthetic Strategy Key Features Reference
Linear SynthesisStep-by-step construction of the molecular framework.Heathcock et al.
Convergent SynthesisIndependent synthesis of fragments followed by coupling.General principle
Intramolecular CycloadditionRapid assembly of the tricyclic core from an acyclic precursor.Snider et al.

The presence of multiple stereocenters in this compound necessitates a high degree of stereocontrol in its synthesis. The development of stereoselective reactions has been a cornerstone of successful total syntheses of copaenes.

One of the key challenges is the stereoselective formation of the C1 and C7 bridgehead stereocenters. The intramolecular [2+2] cycloaddition strategy employed by Snider's group provides a powerful solution to this problem. The stereochemistry of the newly formed cyclobutane (B1203170) ring is controlled by the geometry of the starting vinylketene and the alkene, leading to a predictable and stereoselective outcome.

Another critical aspect is the control of the relative stereochemistry of the isopropyl group at C8. In many synthetic routes, this is established through stereoselective reduction of a ketone precursor or through the use of chiral auxiliaries to direct the approach of a nucleophile. Heathcock's syntheses, for example, often involved diastereoselective reactions on bicyclic intermediates where the existing stereocenters directed the formation of new ones.

The choice of reagents and reaction conditions is paramount in achieving the desired stereoselectivity. For instance, the use of bulky reducing agents can favor the formation of one diastereomer over another due to steric hindrance. Similarly, the use of chiral catalysts in reactions such as aldol (B89426) additions or Diels-Alder cycloadditions can provide enantioselective access to key intermediates.

While dedicated total syntheses of this compound have been the primary focus, the principles of modular synthesis are increasingly being applied to the broader field of terpene synthesis. A modular approach involves the creation of a library of interchangeable building blocks that can be combined in various ways to generate a diverse range of natural products and their analogs.

In the context of this compound, a modular strategy could involve the synthesis of a set of functionalized cyclopentane (B165970) and cyclohexane (B81311) modules. These modules could be designed to incorporate different substituents or functional groups, allowing for the rapid generation of a variety of copaene-like structures. While a purely chemical modular synthesis of this compound has not been extensively reported, chemoenzymatic approaches have demonstrated the power of this concept. For example, engineered enzymes can be used to assemble terpene precursors in a modular fashion, providing access to a wide array of sesquiterpenoids.

The development of robust and stereoselective coupling reactions is essential for the success of a modular approach. Reactions such as cross-coupling, metathesis, and multicomponent reactions are powerful tools for connecting molecular fragments in a controlled manner.

Derivatization and Analog Synthesis

The chemical modification of the this compound scaffold and the synthesis of its analogs are important for structure-activity relationship (SAR) studies and the development of new compounds with potentially useful biological properties.

The double bond in this compound is a prime site for chemical modification. Stereoselective oxidation of this functionality can lead to a variety of interesting derivatives. For instance, epoxidation of the exocyclic double bond can be achieved using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). The stereochemical outcome of this reaction can be influenced by the steric environment around the double bond, often leading to the formation of the epoxide on the less hindered face of the molecule.

A recent study on the stereoselective oxidation of the related sesquiterpene, α-copaene, provides valuable insights. nih.gov Autoxidation and chemical oxidation methods were used to produce a range of oxygenated derivatives, including hydroperoxides, alcohols, and epoxides. nih.gov For example, treatment of α-copaene with selenium dioxide can lead to allylic oxidation, introducing a hydroxyl group adjacent to the double bond. The stereoselectivity of such reactions is often dictated by the accessibility of the allylic protons.

Other chemical transformations of the copaene (B12085589) skeleton include hydrogenation of the double bond to produce the corresponding saturated analog, and hydroboration-oxidation to introduce a hydroxyl group with anti-Markovnikov regioselectivity. The tricyclic framework of this compound is generally robust, allowing for a range of chemical modifications to be performed without skeletal rearrangement.

Oxidation Product Reagent/Method Key Transformation
(-)-5R-hydroperoxy-α-copaeneAutoxidationAllylic C-H oxidation
(+)-3S-hydroperoxycopa-4-eneAutoxidationAllylic C-H oxidation
(-)-α-copaene oxideChemical OxidationEpoxidation of the double bond
(+)-β-copaen-4α-olChemical OxidationAllylic C-H oxidation
CopaenediolChemical OxidationDihydroxylation
Copaene ketolChemical OxidationOxidation to a ketone

The synthesis of analogs and metabolites of this compound is crucial for understanding its biological activity and metabolic fate. Analogs can be designed to probe the importance of specific structural features, such as the isopropyl group or the exocyclic double bond.

For example, analogs with modified alkyl groups at the C8 position can be synthesized by starting with different precursors in a total synthesis approach. Alternatively, the isopropyl group can be modified in the final molecule through a series of functional group interconversions.

The synthesis of metabolites of this compound often involves mimicking the enzymatic reactions that occur in biological systems. The primary metabolic transformations of terpenes are typically oxidations, catalyzed by cytochrome P450 enzymes. These reactions can lead to the formation of alcohols, ketones, and epoxides. The stereoselective oxidation methods described in the previous section can be employed to synthesize these potential metabolites. For instance, the synthesis of hydroxylated derivatives of α-copaene serves as a good model for the potential metabolites of this compound. nih.gov

Furthermore, the synthesis of analogs can involve more significant alterations to the carbon skeleton. For example, ring-expansion or ring-contraction reactions could be used to generate novel tricyclic frameworks with different ring sizes. While the literature on the specific chemical synthesis of a wide range of this compound analogs is not extensive, the synthetic routes developed for the natural product itself provide a solid foundation for the preparation of such derivatives.

Comparative Analysis of Synthetic and Naturally Occurring this compound

The verification of a synthetic compound's structure and purity often relies on a direct comparison with its naturally occurring counterpart. This comparative analysis is crucial for confirming the success of a synthetic route and for ensuring that the synthetic material is suitable for further applications, including biological studies. The analysis typically involves a suite of spectroscopic and physical methods to compare the key characteristics of both the synthetic and natural samples of this compound.

A fundamental aspect of this comparison lies in establishing that the synthetic molecule has the same chemical identity and stereochemistry as the natural one. While the total synthesis of racemic (±)-beta-copaene has been reported, achieving the specific stereoisomer of naturally occurring this compound requires stereocontrolled synthetic strategies.

Ideally, a comprehensive comparative analysis would involve the following assessments:

Spectroscopic and Physical Property Comparison:

PropertySynthetic this compound (Predicted/Reported)Naturally Occurring this compound (Observed)
Molecular Formula C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.35 g/mol 204.35 g/mol
Appearance Oily liquidOily liquid
Boiling Point 254-256 °C at 760 mmHg (for beta-copaene)Varies depending on the essential oil source
Optical Rotation [α]ᴅ = 0° (for a racemic mixture)Specific rotation varies with the natural source
Purity (GC-MS) >95% (typical target for synthetic standards)Varies widely depending on the essential oil

Detailed Research Findings:

A critical step in the comparative analysis is the use of various analytical techniques to scrutinize the molecular structure and purity of both samples.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for comparing the retention time and mass fragmentation patterns of synthetic and natural this compound. In a GC analysis, both samples, under identical conditions, should exhibit the same retention time, indicating similar volatility and interaction with the stationary phase. The mass spectra of both the synthetic and natural compounds should be superimposable, showing identical fragmentation patterns and molecular ion peaks, which confirms the same molecular structure and mass. For instance, the mass spectrum of beta-copaene typically shows characteristic fragments that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure and stereochemistry of a molecule. A direct comparison of the NMR spectra of synthetic and natural this compound should reveal identical chemical shifts and coupling constants for all corresponding protons and carbons. This provides strong evidence that the carbon skeleton and the relative arrangement of atoms are the same. Any significant discrepancies in the spectra could indicate structural or stereochemical differences.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of synthetic and natural this compound should display identical absorption bands, corresponding to the vibrations of their chemical bonds. This comparison helps to confirm that the functional groups in both molecules are the same.

Optical Rotation: Naturally occurring this compound is a chiral molecule and will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of the specific enantiomer present in nature. A synthetically prepared sample, if racemic, will not exhibit any optical rotation. However, an enantioselective synthesis should yield a product with an optical rotation that matches that of the natural compound, confirming the correct absolute stereochemistry has been achieved. The optical rotation of alpha-copaene, a related isomer, has been shown to vary depending on its natural source, and similar variations could be expected for this compound.

In practice, obtaining a pure sample of naturally occurring this compound for direct comparison can be challenging, as it is often a minor component of complex essential oil mixtures. Therefore, the characterization data reported in the literature for the natural compound, such as GC-MS data from various essential oils, often serve as the benchmark for comparison with the synthetically derived material.

Non Clinical Biological Activities of Cis Beta Copaene and Structure Activity Relationships

Antioxidant Activity

The potential of cis-beta-copaene (B3060970) to counteract oxidative stress has been suggested, in line with the activities observed in many sesquiterpenes. ontosight.ai

The precise mechanisms of antioxidant action for this compound remain an area for further research. The observed increase in the total antioxidant capacity in human lymphocyte cultures suggests that copaene (B12085589) may not act as a direct radical scavenger but rather as an indirect antioxidant. nih.govmdpi.com This could involve enhancing the activity or expression of endogenous antioxidant enzymes and other protective molecules within the cells. nih.gov Plant-derived compounds like terpenoids can exert their antioxidant effects through such indirect pathways, contributing to cellular defense against reactive oxygen species (ROS). nih.gov

Antimicrobial Activity

The capacity of copaene isomers to inhibit the growth of pathogenic microorganisms has been documented, with most specific data pertaining to the alpha-isomer.

While data specifically for this compound is limited, research on alpha-copaene provides significant insight into the potential antibacterial properties of the copaene structure. Alpha-copaene has demonstrated notable antibacterial activity against several common foodborne pathogens. doi.org It has been shown to inhibit the growth of both Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria such as Escherichia coli and Shigella bogdii. doi.org The mechanism of action for alpha-copaene involves damaging the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. doi.orgresearchgate.net Essential oils that are rich in alpha-copaene have also been noted for their antibacterial effects, particularly against Staphylococcus species. mdpi.com

Antibacterial Activity of alpha-Copaene
BacteriumGram StainMIC (μL/mL)MBC (μL/mL)
Staphylococcus aureusPositive14
Escherichia coliNegative14
Bacillus cereusPositive12
Shigella bogdiiNegative0.52

Data derived from studies on alpha-copaene. doi.org

Investigations into the antifungal properties of copaene isomers are less common than antibacterial studies. Essential oils containing alpha-copaene as a constituent have shown activity against the human pathogen Candida albicans and the plant pathogen Aspergillus brasiliensis. doi.org For instance, the essential oil from Kielmeyera coriacea, which contains alpha-copaene, demonstrated antimicrobial effects. nih.gov However, research that isolates and tests the antifungal efficacy of pure this compound against specific plant or human fungal pathogens is not prominently available in the reviewed literature.

Anti-inflammatory Activity

The potential for this compound to modulate inflammatory pathways is suggested by studies on essential oils containing copaene isomers. Copaiba oil, which contains copaene sesquiterpenes, was found to be a potent inhibitor of nitric oxide (NO) production. nih.gov The inhibition of NO is a key target in anti-inflammatory research, as excess NO produced by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes. nih.gov While this points to a potential anti-inflammatory effect for copaene, direct studies on this compound's ability to inhibit specific inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines are needed to fully establish its activity and mechanism. nih.govmdpi.com

In Vitro Modulation of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α, IL-6)

The anti-inflammatory potential of sesquiterpenes is a significant area of research. Studies on copaiba oil, a natural resin of which copaene is a constituent, have provided indirect evidence for its role in modulating inflammatory mediators. An investigation into copaiba oil from Copaifera multijuga Hayne, which contains copaene, demonstrated a potent inhibition of nitric oxide (NO) production in vitro. nih.gov However, studies isolating this compound to determine its direct effects on specific inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are not extensively documented in the current body of scientific literature. Research on the closely related bicyclic sesquiterpene, beta-caryophyllene (B1668595), has shown that it can reduce the expression of pro-inflammatory cytokines, including TNF-α and IL-6, often through interaction with the cannabinoid receptor 2 (CB2). nih.govnih.gov While this suggests a potential mechanism for sesquiterpenes, direct evidence for this compound is still required.

Cellular Models for Anti-inflammatory Research

In vitro anti-inflammatory research commonly employs specific cellular models to screen and characterize the activity of natural compounds. The murine macrophage cell line, RAW 264.7, is a widely used model. nih.gov These cells, when stimulated with lipopolysaccharide (LPS), produce a variety of inflammatory mediators, including nitric oxide and cytokines like TNF-α and IL-6, mimicking an inflammatory response. nih.gov While this cell line is a standard for assessing the anti-inflammatory properties of natural products, specific studies detailing the effects of isolated this compound on LPS-stimulated RAW 264.7 cells are not prominently available.

Anticancer and Antiproliferative Studies

Cytotoxic Effects on Non-Clinical Cancer Cell Lines (e.g., Glioma, Breast Cancer)

The cytotoxic potential of copaene has been evaluated in a limited number of non-clinical studies. Research on an unspecified isomer of copaene demonstrated concentration-dependent cytotoxic effects on human lymphocytes. nih.gov In this study, significant suppression of cell proliferation and induction of cell death via membrane damage were observed at concentrations of 200 and 400 mg/L. nih.gov

While the prompt specifies a focus on glioma and breast cancer cell lines, direct studies on the cytotoxic effects of isolated this compound on these specific lines are scarce. However, research on essential oils containing beta-copaene provides some context. For instance, copaiba oils, which are rich in beta-caryophyllene and also contain other sesquiterpenes like alpha-copaene, have shown moderate cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com Similarly, alpha-copaene has been noted for its cytotoxic activity against various tumor cells. nih.gov A study on the cytotoxic effects of α-copaene, a related isomer, showed mild cytotoxic effects on the N2a neuroblastoma cell line. researchgate.net

Table 1: In Vitro Cytotoxicity of Copaene on Human Lymphocytes

Concentration Effect on Cell Viability
100 mg/L Decrease in cell viability
200 mg/L Significant suppression of proliferation, cell death via membrane damage
400 mg/L Significant suppression of proliferation, cell death via membrane damage

Data sourced from a study on an unspecified isomer of copaene. nih.gov

Exploration of Antiproliferative Mechanisms in Non-Clinical Systems

The precise antiproliferative mechanisms of this compound are not well-elucidated. The study on human lymphocytes showed that copaene suppressed proliferation, but the underlying molecular pathways were not detailed. nih.gov Research into other sesquiterpenes, such as beta-caryophyllene and its oxide, suggests potential mechanisms that could be relevant. These include the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and MAPK pathways. nih.gov For example, beta-caryophyllene has been shown to induce apoptosis in multiple myeloma cells by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. mdpi.com However, it is crucial to note that these findings are for a different compound, and similar mechanistic studies for this compound are needed.

Neuroprotective Potential

In Vitro Models for Assessing Neuronal Protection

The assessment of neuroprotective potential in vitro often utilizes neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, or primary neuronal cultures. mdpi.comnih.govresearchgate.net These models can be subjected to neurotoxic insults, such as oxidative stress or exposure to toxins like the beta-amyloid peptide, to simulate conditions of neurodegeneration. nih.gov

Currently, there is a lack of direct evidence supporting a neuroprotective role for this compound. In fact, studies on the related isomer, alpha-copaene, have indicated cytotoxic effects against cultured primary rat neurons and N2a neuroblastoma cells, with significant decreases in cell proliferation observed at concentrations of 150 mg/L and 100 mg/L, respectively. researchgate.net Furthermore, copaiba essential oil, containing beta-caryophyllene and alpha-copaene as major components, has been shown to reduce the viability of SH-SY5Y neuronal cells in a time-dependent manner. mdpi.com In contrast, the related compound beta-caryophyllene has been investigated for neuroprotective effects, which are often linked to its activation of the CB2 receptor. doterra.com These contrasting findings underscore the need for specific research on this compound to determine its actual effect on neuronal cells.

Insect Control Applications (Non-Clinical)

The sesquiterpene β-copaene, a naturally occurring compound in various plant essential oils, has been investigated for its potential in insect control. ontosight.ai Its biological activities include insecticidal properties, which are of interest for developing alternative pest management strategies. ontosight.ai While research often focuses on the broader class of copaenes or specific isomers like α-copaene, these studies provide insight into the potential applications of related structures like this compound.

One area of significant research has been the evaluation of copaene isomers as repellents. For instance, α-copaene has been identified as a potent repellent against the Asian Citrus Psyllid, Diaphorina citri, a major pest in the citrus industry. nih.gov Studies analyzing the volatile compounds from plants engineered to produce sesquiterpenes found that α-copaene repels this pest at doses approximately 100 times lower than those required for β-caryophyllene, another repellent sesquiterpene. nih.gov Essential oils containing copaene isomers, such as copaiba oil, have also demonstrated repellent activity against this psyllid. nih.gov Although these findings highlight the potent repellent capabilities of the copaene chemical scaffold, further research is needed to specifically quantify the insecticidal, repellent, or deterrent activity of the cis-beta isomer against a range of insect pests.

CompoundTarget InsectObserved EffectReference
α-CopaeneAsian Citrus Psyllid (Diaphorina citri)Potent Repellent nih.gov
β-CopaeneGeneral PestsInsecticidal Activity ontosight.ai
Copaiba Oil (contains copaenes)Asian Citrus Psyllid (Diaphorina citri)Repellent nih.gov

Semiochemicals are signaling molecules that convey information between organisms and are increasingly used in integrated pest management (IPM) to manipulate insect behavior. slu.seplantprotection.pl These compounds, which include pheromones and allelochemicals, can be used to monitor, trap, or repel pest populations. slu.senih.gov

The copaene isomers are recognized for their role as semiochemicals. Notably, α-copaene has been effectively used as a semiochemical attractant for the male Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest. mdpi.com Research has shown that α-copaene can be five to six times more attractive to medfly males than the standard commercial lure, trimedlure. mdpi.com This strong attractant property makes it a valuable tool for monitoring and mass-trapping strategies within IPM programs. mdpi.com The use of such attractants allows for more targeted and environmentally friendly pest control by reducing the reliance on broad-spectrum insecticides. plantprotection.pl While these applications have been well-documented for α-copaene, the specific role and efficacy of this compound as a semiochemical in pest management programs remain an area for further investigation.

Genotoxicity and Antigenotoxicity Assessments

Assessing the potential for a chemical compound to cause genetic damage (genotoxicity) is a critical step in its evaluation. Standard in vitro assays for this purpose include the micronucleus (MN) test, which detects chromosome breakage or loss, and the sister chromatid exchange (SCE) assay, a sensitive indicator of DNA-damaging agents. nih.govnih.gov

The genotoxic potential of copaene has been evaluated using human lymphocyte cell cultures. nih.gov In a study investigating the effects of copaene, there was no statistically significant increase (P < 0.05) in the frequency of micronuclei or sister chromatid exchanges in cells treated with the compound compared to untreated controls. nih.gov These results indicate that, under the tested conditions, copaene is not genotoxic and does not induce cytogenetic damage in human lymphocytes. nih.gov The study also explored the compound's effect on antioxidant capacity, finding that certain concentrations increased the total antioxidant capacity (TAC) of the cell cultures. nih.gov

Genotoxicity Assessment of Copaene in Human Lymphocytes
AssayTreatment GroupResult Compared to ControlConclusion
Micronucleus (MN) AssayCopaeneNo significant increase in MN frequencyNon-genotoxic nih.gov
Sister Chromatid Exchange (SCE) AssayCopaeneNo significant increase in SCE frequencyNon-genotoxic nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical architecture influences its biological effects. For sesquiterpenes like this compound, the tricyclic ring system and the specific stereochemistry of its functional groups are key determinants of its activity. ontosight.ai

The biological activities attributed to sesquiterpenes are diverse, including antimicrobial, antioxidant, and insecticidal properties. nih.gov The specific arrangement of atoms in the copaene molecule, a tricyclic sesquiterpene, is responsible for its observed effects, such as its lack of genotoxicity in human lymphocytes. nih.gov While detailed SAR studies specifically isolating the contribution of the cis-beta configuration are not extensively documented in the reviewed literature, research on related compounds provides context. For example, studies on other sesquiterpenes like β-caryophyllene and α-humulene have explored how their structures contribute to anti-inflammatory and anticancer activities. researchgate.net The unique spatial arrangement of this compound, compared to its α- and β-isomers, would be expected to influence its binding affinity to biological targets, thereby modulating its potency as an insecticide, repellent, or semiochemical. Further SAR studies are required to precisely map the structural features of this compound to its specific biological response profile.

Application of Quantitative Structure-Activity Relationship ([Q]SAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govjocpr.com While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies of QSAR have been widely applied to the broader class of sesquiterpenes to which it belongs. thieme-connect.comacs.orgresearchgate.net These studies provide a framework for understanding how the structural features of this compound could potentially influence its biological activities and how its efficacy might be predicted and optimized.

The fundamental premise of QSAR is that the biological activity of a chemical is a function of its molecular structure. nih.gov By quantifying variations in structural properties (descriptors) across a series of related compounds and correlating them with their measured biological activities, a predictive model can be developed. nih.gov For sesquiterpenes, these descriptors can be categorized into several types, including:

Topological descriptors: These relate to the two-dimensional representation of the molecule, such as branching, size, and shape.

Geometrical descriptors: These are derived from the three-dimensional structure of the molecule and include parameters like molecular volume and surface area.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and the distribution of electronic charges.

Physicochemical descriptors: These include properties like lipophilicity (logP), molar refractivity, and the number of hydrogen bond donors and acceptors. thieme-connect.comnih.gov

In the context of sesquiterpenes, QSAR models have been developed to predict a range of biological activities, including sedative, anti-inflammatory, and cytotoxic effects. thieme-connect.comacs.orgresearchgate.net For instance, a study on the sedative activity of various sesquiterpenes found that molar refractivity and the number of hydrogen bond acceptors were statistically significant in predicting their activity. thieme-connect.comnih.gov Another study on the anti-inflammatory activity of sesquiterpene lactones revealed a correlation between the number of alkylating centers and their inhibitory effect on the transcription factor NF-κB. acs.org

Although a dedicated QSAR model for this compound has not been reported, its structural features can be analyzed within the context of existing sesquiterpene QSAR models. The tricyclic ring system, the presence of a specific stereochemistry, and the exocyclic double bond are all features that would be quantified as descriptors in a QSAR study. By comparing these descriptors with those of other sesquiterpenes with known activities, it may be possible to predict the potential biological activities of this compound.

The development of a robust QSAR model for this compound and its analogs would involve the synthesis and biological testing of a series of structurally related compounds. The data from these experiments would then be used to build and validate a predictive model. Such a model could be a valuable tool in the rational design of new derivatives of this compound with enhanced biological activities.

To illustrate the application of QSAR in the broader class of sesquiterpenes, the following interactive data table presents hypothetical data for a set of sesquiterpene compounds, showcasing the types of descriptors and biological activity data that would be used in a QSAR study.

CompoundLogPMolar RefractivityMolecular WeightBiological Activity (IC50, µM)
This compound (Hypothetical)4.866.5204.35-
Compound A4.565.2202.3315.2
Compound B5.168.1206.378.5
Compound C4.263.9200.3122.1
Compound D5.570.3210.405.3

Chemotaxonomic Significance of Cis Beta Copaene

cis-beta-Copaene (B3060970) as a Phylogenetic Marker in Plant Species

The distribution of this compound and other terpenes across various plant taxa provides insights into their evolutionary relationships. The underlying principle is that closely related species are more likely to share similar biosynthetic pathways, resulting in comparable chemical profiles.

In the genus Solidago, the essential oils of S. virgaurea are notably rich in monoterpenes, with sesquiterpenes being the second most abundant fraction. Within these, β-copaene was identified as a major compound in the essential oils of the inflorescence, with concentrations ranging from 5.3% to 21.2%. mdpi.com This characteristic profile, when compared with other Solidago species, can help in elucidating phylogenetic connections within the genus.

A study on various Piper species from Marambaia Island, Brazil, highlighted the chemodiversity of their essential oils. While this compound was not a major constituent across all species, its varying presence in combination with other dominant terpenes like linalool, guaiol, and germacrene D helps in creating chemical fingerprints for each species. sbq.org.br This chemical data, when analyzed using chemometric methods, can reveal correlations with the taxonomic characteristics of the genus, thereby aiding in phylogenetic reconstructions. sbq.org.br The use of chemical phenotypic plasticity is considered a valuable tool for elucidating phylogenetic relationships, especially by characterizing the natural product matrix of a given taxon. sbq.org.br

Furthermore, in the Lamiaceae family, the essential oil composition of Lamium flexuosum is distinguished by a high concentration of sesquiterpene hydrocarbons, with β-copaene being one of the most abundant at 16.9%. tandfonline.com This is significant because β-copaene is either absent or present in minimal amounts in most other Lamium species. tandfonline.com This unique chemical signature suggests that L. flexuosum possesses a distinct biosynthetic profile, which can be a valuable marker for systematic classification and phylogenetic inference within the Lamium genus. tandfonline.com

The utility of chemical markers extends to understanding genetic variations within a species. In a study on gamma irradiation-derived mutants of mango (Mangifera indica), volatile profiling was used as a biochemical marker. While this compound was not explicitly detailed, the study demonstrated that the concentrations of various monoterpenes and sesquiterpenes differed significantly between the mother plants, control seedlings, and putative mutants. frontiersin.org This highlights the potential of using terpene profiles, including that of this compound, to identify genetic variations and their phylogenetic implications.

Utility in Differentiating Botanical Species and Infrageneric Taxa

The specific chemical composition of essential oils, including the presence and quantity of this compound, can be a reliable tool for differentiating between closely related botanical species and even taxa below the species level (infrageneric taxa).

In the genus Solidago, principal component analysis (PCA) of terpene data from inflorescences and leaves showed a clear separation between the studied species. PC2, which accounted for 23.6% of the total variance, was strongly associated with the positive loadings of α- and β-copaene in the inflorescences. mdpi.com This indicates that the relative concentration of β-copaene is a key variable in distinguishing between these Solidago species. mdpi.com

Similarly, in the genus Bupleurum, the composition of essential oils has been explored for its chemotaxonomic significance. While a comprehensive analysis of multiple species is needed, studies have identified components like cis-beta-ocimene, α-pinene, and β-elemene as consistent constituents in the essential oil of B. scorzonerifolium. researchgate.net The variation in the content of these compounds, including copaenes, can be used as biochemical "fingerprints" for taxonomic classification. researchgate.net

A study on the natural hybrid Phlomis x vuralii and its parent species, P. chimerae and P. bourgaei, demonstrated the utility of essential oil composition in understanding hybridization. While β-caryophyllene and germacrene D were the major compounds in the parent species, the hybrid showed a different profile. researchgate.net Although this compound was not a major component, this study exemplifies how detailed chemical analysis can help differentiate hybrids from their progenitors.

The chemical profiles of different Thymus species also show significant variation, allowing for their differentiation. For instance, a study of five Greek Thymus species revealed distinct chemotypes. T. parnassicus from one location showed a high content of sesquiterpenes, including E-caryophyllene and β-bisabolene. mdpi.com While this particular study did not focus on this compound, it underscores the principle that unique combinations of terpenes can define a species or subspecies, thus aiding in their identification and classification. mdpi.com

Correlation with Biosynthetic Pathways for Chemotaxonomic Grouping

The presence of this compound and other sesquiterpenes is directly linked to specific biosynthetic pathways within the plant. Understanding these pathways and their evolutionary development is crucial for chemotaxonomic grouping. Sesquiterpenes are synthesized from farnesyl diphosphate (B83284) (FPP) through the action of enzymes called sesquiterpene synthases (sesqui-TPS). researchgate.net The diversity of sesquiterpene skeletons arises from the different ways FPP is cyclized by these enzymes. researchgate.net

The biosynthesis of the vast array of sesquiterpenes found in the Vitex genus is primarily derived from the germacradienyl cation. researchgate.net This leads to the formation of various skeletons, with aromadendranes being particularly common. researchgate.net The enzymes responsible for these cyclizations, 1,10-cyclizing sesquiterpene synthases, are considered to have an important role in the chemosystematics of the genus. researchgate.net By correlating the presence of specific sesquiterpenes like this compound to these enzymatic pathways, a more robust chemotaxonomic classification can be achieved.

Research on Piper gaudichaudianum has shown that its essential oils are dominated by sesquiterpenes derived from 15 different carbon skeletons. nih.gov The variation in the chemical profiles was more pronounced between day and night than between seasons, indicating a dynamic regulation of the biosynthetic pathways. nih.gov This study introduced a new method for calculating the oxidation level of metabolites to better understand the chemophenetic patterns. This approach moves beyond simple presence/absence data to consider the biosynthetic relationships between compounds, offering a more nuanced tool for chemotaxonomy. nih.gov

The essential oil of Lamium flexuosum, rich in β-copaene, β-caryophyllene, and α-humulene, points to a highly active sesquiterpene hydrocarbon biosynthetic pathway. tandfonline.com The near absence of these compounds in other Lamium species suggests a divergence in their enzymatic machinery, providing a clear basis for chemotaxonomic grouping. tandfonline.com

Future Research Directions in Cis Beta Copaene Studies

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of sesquiterpenes, including cis-beta-copaene (B3060970), is a complex enzymatic process primarily orchestrated by terpene synthases (TPSs). These enzymes catalyze the cyclization of the universal C15 precursor, farnesyl diphosphate (B83284) (FPP), which is produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. While the general route is understood, significant opportunities exist for uncovering novel aspects of this compound's biosynthesis.

Future research is poised to identify and characterize new TPS enzymes from a broader diversity of organisms. Genome mining of various fungal and plant species has revealed a vast number of putative TPS genes whose functions remain unknown. mdpi.comresearchgate.net Characterizing these enzymes could uncover novel beta-copaene synthases with unique catalytic properties, such as higher specificity or efficiency. For instance, the enzyme cop4 from the fungus Coprinus cinereus has been identified as a β-copaene synthase. researchgate.net Further investigation into fungal endophytes and other underexplored ecological niches may yield enzymes with distinct mechanisms.

Moreover, research into the regulation of these biosynthetic pathways is crucial. Understanding the transcription factors and signaling pathways that upregulate or downregulate TPS gene expression in response to environmental stimuli will provide a more complete picture. scilit.com There is also potential for the discovery of alternative or modified pathways. While FPP is the canonical precursor, the existence of crosstalk between the MVA and MEP pathways suggests a metabolic flexibility that is not fully understood. nih.gov Exploring these connections could reveal novel regulatory nodes or even non-canonical routes to this compound formation. Synthetic biology approaches, utilizing heterologous expression systems like E. coli or yeast, will be instrumental in reconstituting and manipulating these pathways to elucidate the function of individual enzymes and engineer microbial strains for sustainable production. mdpi.com

Development of Advanced Spectroscopic and Analytical Methodologies for Trace Analysis

The detection and quantification of this compound, particularly at trace levels within complex biological matrices, present significant analytical challenges. Its volatility and the presence of numerous structurally similar isomers, such as alpha-copaene, beta-elemene, and other sesquiterpenes, necessitate the development of more sophisticated analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) remains the cornerstone for volatile analysis. nih.govnih.gov However, future advancements will likely focus on comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS). This technique offers superior separation power, allowing for the resolution of co-eluting isomers that would be indistinguishable with conventional GC-MS. mdpi.com The application of in vivo stable isotope labeling, followed by GC×GC-TOF-MS analysis, has already proven effective in confirming the biosynthetic pathways of α- and β-copaene in grapes, and this approach can be expanded to other systems. mdpi.com

For real-time monitoring of this compound emissions from living organisms, direct-infusion mass spectrometry (DI-MS) techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are invaluable. ontosight.airesearchgate.net While these methods provide high sensitivity and temporal resolution, they struggle to differentiate isomers. A key research direction is the integration of PTR-MS with ion mobility spectrometry (IMS) or the development of novel selective reagent ions to enhance isomer specificity.

Furthermore, differentiating stereoisomers (enantiomers and diastereomers) is a critical frontier. The use of chiral stationary phases in GC columns is an established method for enantioselective analysis and will be essential for studying the stereochemistry of enzymatically produced this compound. Beyond chromatography, the exploration of novel spectroscopic methods, such as advanced Nuclear Magnetic Resonance (NMR) techniques or vibrational circular dichroism (VCD), could provide detailed structural information for absolute stereochemical assignment without reliance on chiral separation.

Analytical TechniqueApplication in this compound ResearchFuture Development Focus
GC-MS Standard method for identification and quantification.Development of more selective stationary phases.
GC×GC-TOF-MS High-resolution separation of complex isomeric mixtures.Wider application in metabolomics and volatilomics studies.
HS-SPME-GC-MS Standard for sample preparation and analysis of volatiles from various matrices. Optimization of fiber coatings for selective extraction.
PTR-MS / SIFT-MS Real-time, high-sensitivity monitoring of volatile emissions. nih.govontosight.aiIntegration with ion mobility for isomer separation.
Chiral GC Separation and quantification of enantiomers. Discovery of new chiral selectors for broader applicability.
NMR Spectroscopy Structural elucidation of purified compounds.Application of advanced 2D and 3D techniques for in-mixture analysis.

Deeper Mechanistic Insights into Ecological Interactions

Volatile organic compounds like this compound are key mediators of ecological interactions. They function as semiochemicals—chemical signals that convey information between organisms. While the involvement of sesquiterpenes in plant defense and pollinator attraction is well-established, the specific roles of this compound are largely inferred from the activities of its isomers and related compounds. ebi.ac.ukresearchgate.net A major future direction is to unravel the precise mechanistic details of its ecological functions.

A primary area of investigation is its role in tritrophic interactions, involving plants, herbivores, and the natural enemies of herbivores. scilit.comresearchgate.net Herbivore-induced plant volatiles (HIPVs) can act as cues for parasitoids and predators to locate their prey. Research should focus on determining whether the emission of this compound is induced by herbivory in various plant species and, if so, whether it specifically attracts beneficial insects. This will require detailed behavioral assays, such as olfactometer experiments, using pure, authenticated this compound. Its close structural relative, α-copaene, is a known attractant for the Mediterranean fruit fly, highlighting the potential for specific semiochemical activity. mdpi.com

Another critical area is pollination ecology. Beta-copaene has been identified as a component of some floral scents, suggesting a role in attracting pollinators. nih.gov Future studies should aim to identify the specific pollinators that respond to this compound and determine its importance within the complex blend of floral volatiles that guide pollinator behavior.

Understanding the chemoreception mechanisms in insects is paramount. This involves identifying the specific olfactory receptors (ORs) in the antennae of insects that bind to this compound. Techniques such as electroantennography (EAG) coupled with GC can screen for antennal responses, while functional expression of ORs in systems like Xenopus oocytes or empty neurons can confirm ligand specificity. Elucidating the receptor-level interactions will provide a mechanistic basis for the observed ecological phenomena.

Exploration of Novel Synthetic Routes for Stereoisomers and Functional Analogs

The chemical synthesis of complex, polycyclic natural products like this compound is a significant challenge that drives innovation in organic chemistry. While several total syntheses of (±)-copaene and its stereoisomers have been accomplished since the 1960s, these routes are often long and not amenable to producing large quantities or a variety of analogs. scilit.comontosight.ai Future research in this area will focus on developing more efficient, stereoselective, and modular synthetic strategies.

A key goal is to achieve high levels of stereocontrol to access specific, enantiomerically pure stereoisomers of beta-copaene. This is crucial because the biological and ecological functions of chiral molecules are often stereospecific. The development of novel asymmetric catalytic methods will be central to this effort.

Furthermore, the exploration of functional analogs is a vital research direction. By creating modular synthetic routes, chemists can systematically modify different parts of the this compound scaffold, introducing various functional groups. This would generate a library of novel compounds that can be used to probe structure-activity relationships (SAR). For example, by altering the steric and electronic properties of the molecule, researchers can determine which features are essential for its interaction with insect olfactory receptors or biological targets. This knowledge is not only fundamentally important but could also guide the design of new, more potent semiochemicals for pest management or molecules with enhanced biological activity. Modern synthetic methodologies, including C-H activation, photoredox catalysis, and flow chemistry, offer powerful tools to streamline the synthesis of both the natural product and its designed analogs.

Comprehensive Understanding of Non-Clinical Biological Mechanisms

Preliminary in vitro studies have indicated that copaene (B12085589) and related sesquiterpenes possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net However, much of this research has been conducted with essential oils or has not differentiated between the various copaene isomers. A significant future direction is to perform a comprehensive evaluation of pure this compound to understand its specific biological effects and the underlying molecular mechanisms, strictly within a non-clinical context.

Future mechanistic studies should investigate the antioxidant potential of this compound. It is important to determine whether it acts as a direct free-radical scavenger or an indirect antioxidant that upregulates endogenous defense systems, for example, by modulating the Keap1-Nrf2 signaling pathway. One study on undifferentiated "copaene" showed it could increase the total antioxidant capacity in human lymphocyte cultures at moderate concentrations. nih.gov

Similarly, its potential anti-inflammatory mechanisms need to be elucidated. Research on the related sesquiterpene β-caryophyllene has shown it can inhibit key inflammatory mediators like NF-κB, TNF-α, and various interleukins. mdpi.com It is critical to investigate whether this compound acts on similar or different molecular targets and pathways to exert any anti-inflammatory effects.

Finally, identifying the specific molecular targets of this compound is a key objective. Modern chemical biology tools, such as activity-based protein profiling and thermal proteome profiling, can be employed to identify the proteins that directly bind to this compound within a cellular context. This, combined with transcriptomic and proteomic analyses of cells treated with the compound, will provide a systems-level understanding of its biological impact and pave the way for a more complete appreciation of this fascinating sesquiterpene.

Biological ActivityObserved in Copaene/Related SesquiterpenesFuture Mechanistic Questions for this compound
Antioxidant Increased total antioxidant capacity in lymphocytes. nih.govDirect radical scavenging vs. indirect (e.g., Nrf2 activation)?
Anti-inflammatory Inhibition of NF-κB, TNF-α, IL-1β, IL-6 by β-caryophyllene. mdpi.comDoes it modulate the same pathways? What are the specific kinase or transcription factor targets?
Antimicrobial Activity against foodborne pathogens by α-copaene. doi.orgWhat is the spectrum of activity? Does it act by disrupting cell membranes or inhibiting specific enzymes?
Cytotoxic Reduced lymphocyte proliferation at high concentrations. nih.govWhat is the mechanism of cell cycle arrest or apoptosis induction? Is it selective for certain cell types?

Q & A

Q. Q. How can researchers ensure compliance with open-access mandates for cis-β-Copaene datasets?

  • Methodological Answer : Deposit raw spectral, chromatographic, and bioassay data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL). Metadata should include experimental conditions, instrument parameters, and version-controlled analysis scripts. Cite datasets using persistent identifiers (DOIs) in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.